molecular formula C11H18N2O4 B6268276 4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid CAS No. 1909311-74-5

4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid

Cat. No.: B6268276
CAS No.: 1909311-74-5
M. Wt: 242.3
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Description

4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid is a complex organic compound with the molecular formula C₁₁H₁₈N₂O₄. This compound features a unique structure that includes a pentanoic acid backbone with a substituted imidazolidinyl group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone intermediate. This intermediate is then alkylated with a suitable halide, followed by a series of oxidation and reduction reactions to introduce the necessary functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes:

    Preparation of intermediates: Using controlled conditions to synthesize the imidazolidinone core.

    Functional group modifications: Introducing the methyl and carboxylic acid groups through selective reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-[(2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid: Lacks the additional methyl group on the imidazolidinone ring.

    2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]butanoic acid: Has a shorter carbon chain in the backbone.

    4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]hexanoic acid: Features a longer carbon chain in the backbone.

Uniqueness

4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid is unique due to its specific substitution pattern and the presence of both methyl and carboxylic acid groups. This combination of features makes it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

1909311-74-5

Molecular Formula

C11H18N2O4

Molecular Weight

242.3

Purity

0

Origin of Product

United States

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